molecular formula C9H9ClFNO2 B178362 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide CAS No. 198967-23-6

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide

Cat. No. B178362
M. Wt: 217.62 g/mol
InChI Key: GYECROLIZPLTMN-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 198967-23-6 . It has a molecular weight of 217.63 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide . The InChI code for this compound is 1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a density of 1.301g/cm3 and a boiling point of 338.993ºC at 760 mmHg .

Scientific Research Applications

Insect Repellent Development

A study demonstrated the synthesis of a series of aromatic amides, including compounds with chloro, fluoro, methoxy, and methyl substitutions, to observe their repellent activity against Aedes aegypti mosquitoes. This research highlights the potential use of such compounds in personal protection management against mosquito-borne diseases (Garud et al., 2011).

Synthesis of Herbicide Intermediates

Another application involves the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a herbicide intermediate. The synthesis pathway includes several steps, starting from 4-chloro-2-fluoroanisole, indicating the utility of such compounds in the development of agricultural chemicals (Zhou Yu, 2002).

Organic Synthesis and Chemical Research

The molecule has been involved in organic synthesis research, such as the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing its utility in producing compounds with potential applications in materials science and chemical synthesis (Patrick et al., 2002).

Molecular Structure Analysis

Research on ortho-substituted arylamide oligomers, including ortho-fluoro- and ortho-chloro-N-methylbenzamides, provides insights into how specific substitutions can affect molecular rigidity and hydrogen bonding. This knowledge aids in the rational design of novel foldamers for various applications (Galan et al., 2009).

Catalysis and Fluorination Techniques

A study on iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the role of such compounds in developing new methodologies for chemical synthesis, particularly in achieving selective fluorination of organic molecules (Groendyke et al., 2016).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYECROLIZPLTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623591
Record name 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide

CAS RN

198967-23-6
Record name 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution 4-chloro-2-fluorobenzoic acid (1 eq) in CH2Cl2 (1.6 M) was added N,O-dimethylhydroxylamine hydrochloride (1.5 eq), EDCI (1.5 eq) and triethylamine (4 eq). The reaction mixture was stirred at rt for 16 hrs, concentrated and 0.5M aqueous citric acid was added. The mixture was extracted with 1:1 EtOAc:Et2O. The combined organic layers were washed with brine, dried over MgSO4 and concentrated to give 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, which was used as such for the next step.
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